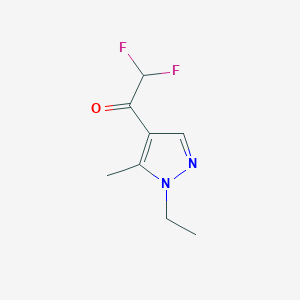

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,2-difluoroethan-1-one

Description

1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-2,2-difluoroethan-1-one is a fluorinated pyrazole derivative characterized by a pyrazole ring substituted with ethyl and methyl groups at positions 1 and 5, respectively, and a 2,2-difluoroethanone moiety at position 3. Its molecular formula is C₈H₁₂F₂N₂O, with a molecular weight of 202.2 g/mol. The compound is typically synthesized via fluorination strategies similar to those used for analogous difluoromethyl ketones (e.g., difluorination/fragmentation of trifluorinated precursors) . It is stored at +4°C with a purity of ≥95%, as indicated for structurally related compounds in commercial catalogs .

Properties

IUPAC Name |

1-(1-ethyl-5-methylpyrazol-4-yl)-2,2-difluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2N2O/c1-3-12-5(2)6(4-11-12)7(13)8(9)10/h4,8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTXMPNNPAXIKIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C(=O)C(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,2-difluoroethan-1-one typically involves the reaction of 1-ethyl-5-methyl-1H-pyrazole with a difluoroacetylating agent under controlled conditions. The reaction may require the use of a base to deprotonate the pyrazole, facilitating the nucleophilic attack on the difluoroacetylating agent. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the compound from reaction by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,2-difluoroethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the difluoroethanone moiety to alcohols or other reduced forms.

Substitution: The difluoroethanone group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,2-difluoroethan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethanone moiety may act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, fluorination patterns, and molecular complexity. Key differences in synthesis, physical properties, and functional groups are highlighted.

Table 1: Comparative Analysis of Structural Analogs

Key Observations

Impact of Fluorination: The target compound’s 2,2-difluoroethanone group distinguishes it from non-fluorinated analogs like 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one (). Fluorination increases molecular weight by ~50 g/mol and likely improves metabolic stability and lipophilicity, as seen in other fluorinated ketones . Compared to 1-(3-chlorophenyl)-2,2-difluoroethan-1-one (), the target’s pyrazole ring may offer superior steric flexibility for binding interactions in medicinal applications.

Synthetic Efficiency: Yields for difluorinated compounds vary widely (70–89% in ), but the target’s synthesis method remains unspecified.

Substituent Effects :

- Ethyl and methyl groups on the pyrazole ring (target compound) introduce moderate steric bulk compared to the smaller dimethyl substituents in 1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethan-1-one (). This may influence solubility or crystallinity .

- Complex analogs like 1-[4-(difluoromethyl)pyrimidin-2-yl]piperidin-4-amine () demonstrate the versatility of fluorinated pyrazole derivatives in multi-step drug synthesis .

Storage and Handling: Fluorinated compounds often require refrigeration (e.g., +4°C for the target), unlike non-fluorinated analogs, due to increased reactivity or sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.